
1-Allyl-4-(2-Azidoethyl)piperazin
Übersicht
Beschreibung
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 1-Allyl-4-(2-azidoethyl)piperazine is C9H17N5, and its molecular weight is 195.27 g/mol.Chemical Reactions Analysis
The synthesis of piperazine derivatives often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Wissenschaftliche Forschungsanwendungen
Kohlenstoffdioxid-Absorption
Die Verbindung 1-(2-Aminoethyl)piperazin (AEPZ), die strukturell dem 1-Allyl-4-(2-Azidoethyl)piperazin ähnelt, wurde als potenzieller Kandidat für ein CO2-Absorptionslösungsmittel identifiziert . Die Kinetik der Absorption von CO2 in wässrigem AEPZ wird unter Verwendung eines Rührzellenreaktors untersucht . Diese Anwendung ist entscheidend für die Dekarbonisierung von Kohlendioxid (CO2) aus Treibhausgasemittern wie Stahl, Zement, Öl, Gas, Petrochemie, Chemikalien und Düngemitteln .
Korrosionsinhibition
1-(2-Aminoethyl)piperazin wird in einer Vielzahl von Reaktionen zur Untersuchung der Korrosionsinhibition eingesetzt . Es kann verwendet werden, um die Korrosion von Metallen zu verhindern, was in vielen Industrien ein großes Problem darstellt.
Studien zur biologischen Aktivität
1-(2-Aminoethyl)piperazin wird auch zur Untersuchung der biologischen Aktivität eingesetzt . Es kann bei der Entwicklung neuer Medikamente und Therapien eingesetzt werden.
Effekte von Metallliganden auf die Katalyse
Diese Verbindung wird zur Untersuchung der Auswirkungen von Metallliganden auf die Katalyse verwendet . Diese Forschung kann zur Entwicklung effizienterer Katalysatoren für verschiedene chemische Reaktionen führen.
Epoxid-Härtung
1-(2-Aminoethyl)piperazin wird zur Epoxid-Härtung verwendet . Epoxidharze werden häufig in Beschichtungen, Klebstoffen und Verbundwerkstoffen eingesetzt, und diese Verbindung kann bei ihrem Härtungsprozess helfen.
Oberflächenaktivierung
Diese Verbindung wird zur Oberflächenaktivierung verwendet . Sie kann die Oberflächeneigenschaften von Materialien verändern und sie für bestimmte Anwendungen besser geeignet machen.
Asphalt-Additiv
1-(2-Aminoethyl)piperazin wird als Asphalt-Additiv verwendet . Es kann die Eigenschaften von Asphalt verbessern, wodurch er haltbarer und widerstandsfähiger gegen Abnutzung wird.
Wirkmechanismus
1-Allyl-4-(2-azidoethyl)piperazine acts as a cross-linker, forming covalent bonds with proteins and other molecules. When 1-Allyl-4-(2-azidoethyl)piperazine binds to a molecule, it forms a stable bond that can be used to modify the molecule. This bond can be used to modify the structure of the molecule, as well as its properties and functions.
Biochemical and Physiological Effects
1-Allyl-4-(2-azidoethyl)piperazine has been found to have a number of biochemical and physiological effects. It has been found to be an effective inhibitor of certain enzymes, such as protein kinases and phosphatases. It has also been found to be an effective inhibitor of cell proliferation. 1-Allyl-4-(2-azidoethyl)piperazine has also been found to be an effective inhibitor of the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-Allyl-4-(2-azidoethyl)piperazine has a number of advantages for lab experiments. It is a small molecule, making it easy to work with and allowing for easy modification. It is also relatively inexpensive, making it a cost-effective option for laboratory experiments. Additionally, 1-Allyl-4-(2-azidoethyl)piperazine is stable and can be stored for long periods of time. However, 1-Allyl-4-(2-azidoethyl)piperazine can be toxic when used in large quantities, and should be used with caution.
Zukünftige Richtungen
1-Allyl-4-(2-azidoethyl)piperazine has a number of potential future directions. It could be used in drug design and medicinal chemistry, as it can be easily modified to create a variety of compounds. It could also be used in immunology research, as it can be used to detect the presence of certain proteins in a sample. Additionally, 1-Allyl-4-(2-azidoethyl)piperazine could be used in the development of new drugs, as it has been found to be an effective inhibitor of certain enzymes and cell proliferation. Finally, 1-Allyl-4-(2-azidoethyl)piperazine could be used in the development of new biocatalysts, as it has been found to be an effective inhibitor of certain enzymes.
Eigenschaften
IUPAC Name |
1-(2-azidoethyl)-4-prop-2-enylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5/c1-2-4-13-6-8-14(9-7-13)5-3-11-12-10/h2H,1,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGWAWBIYFORTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one](/img/structure/B1493149.png)
![4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1493150.png)
![(E)-4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-4-oxobut-2-enoic acid](/img/structure/B1493151.png)

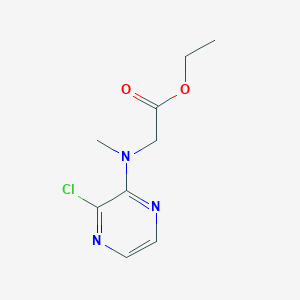
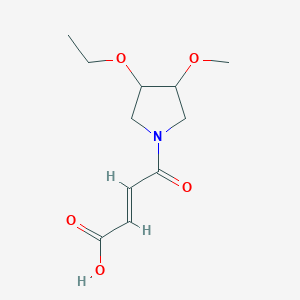
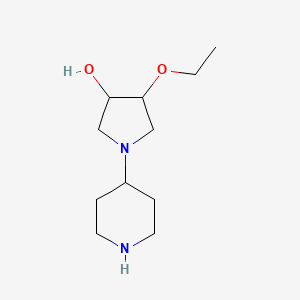


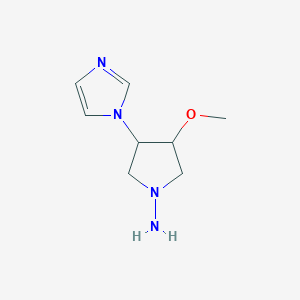
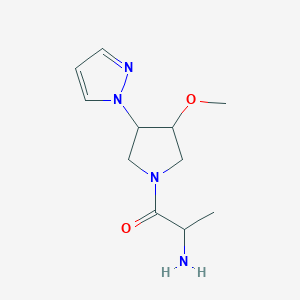


![2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1493172.png)